Propargyl-PEG5-beta-D-galactose
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Overview
Description
Propargyl-PEG5-beta-D-galactose is a chemical compound that consists of a propargyl group, a polyethylene glycol (PEG) chain, and a beta-D-galactose group. This compound is known for its utility in bioconjugation and drug delivery applications. The propargyl group allows for click chemistry reactions, while the beta-D-galactose group enhances solubility in aqueous media and increases the selectivity of the PEGylation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-beta-D-galactose is typically synthesized through a series of chemical reactions that involve the attachment of the propargyl group to the PEG chain, followed by the conjugation of the beta-D-galactose group. The synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a type of click chemistry .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in reagent grade for research purposes, but can also be manufactured in GMP-grade for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG5-beta-D-galactose undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Substitution Reactions: The PEG chain can undergo substitution reactions with various functional groups to modify its properties.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Azide-bearing Compounds: React with the propargyl group to form stable triazole linkages.
Major Products Formed
The major products formed from the reactions of this compound include triazole-linked conjugates, which are stable and have enhanced solubility and selectivity .
Scientific Research Applications
Propargyl-PEG5-beta-D-galactose has a wide range of scientific research applications, including:
Bioconjugation: Used to link biomolecules for various research purposes
Drug Delivery: Enhances the pharmacokinetics and efficacy of drugs by improving their solubility and targeting specific cells or tissues
Chemical Biology: Utilized in the study of biological processes through the selective modification of biomolecules.
Material Science: Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propargyl-PEG5-beta-D-galactose involves the formation of stable triazole linkages through click chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form triazole linkages. This reaction enhances the solubility and selectivity of the compound, allowing it to effectively target specific cells or tissues .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG5-beta-D-glucose: Similar in structure but contains a beta-D-glucose group instead of beta-D-galactose.
Propargyl-PEG5-tetra-Ac-beta-D-galactose: Contains additional acetyl groups, which may affect its solubility and reactivity.
Uniqueness
Propargyl-PEG5-beta-D-galactose is unique due to its combination of a propargyl group, a PEG chain, and a beta-D-galactose group. This combination allows for efficient click chemistry reactions, enhanced solubility, and increased selectivity in PEGylation reactions .
Properties
Molecular Formula |
C17H30O10 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2 |
InChI Key |
QZJHREOKMZFHTH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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